Positional Isomer Differentiation: 2,5-DC vs. 2,4-DC – Separate Patent Claims Imply Distinct Herbicidal Profiles
EP3387907A1 claims herbicidal compositions containing either 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone (2,4-DC) or 2-(2,5-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone (2,5-DC), with the explicit proviso that the composition does not contain both isomers [1]. This legal distinction demonstrates that the two positional isomers are considered non-equivalent active ingredients by the patent applicant (FMC Corporation). While the patent does not publicly disclose side-by-side field efficacy data for the two isomers, the separate claiming establishes a regulatory and commercial differentiation that precludes casual interchange.
| Evidence Dimension | Patent-based differentiation of positional isomers |
|---|---|
| Target Compound Data | 2,5-DC claimed as a distinct herbicidal active ingredient |
| Comparator Or Baseline | 2,4-DC (CAS 81777-95-9), also claimed separately |
| Quantified Difference | Separate independent claims; mixture of both isomers explicitly excluded from composition claims |
| Conditions | Patent examination and claims drafting context |
Why This Matters
Procurement specialists cannot assume that 2,4-DC and 2,5-DC are interchangeable; selecting the correct isomer requires confirmation of target weed spectrum and crop safety data specific to each isomer.
- [1] Walter, J.F. et al. European Patent Application EP3387907A1. Use of 3-isoxazolidinones compounds as selective herbicides. October 10, 2018. View Source
